molecular formula C8H11NO2 B3038237 4-(Dimethoxymethyl)pyridine CAS No. 82736-91-2

4-(Dimethoxymethyl)pyridine

Cat. No. B3038237
CAS RN: 82736-91-2
M. Wt: 153.18 g/mol
InChI Key: KNMBFLDRNFTKHE-UHFFFAOYSA-N
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Patent
US08084395B2

Procedure details

80 g (74.6 mmoles) of pyridine-4-carboxaldehyde is dissolved in 150 mL of methanol. 123.5 mL (112 mmoles) of trimethyl orthoformiate is added to the reaction mixture at room temperature followed by the addition of 33 mL of concentrated sulfuric acid. The reaction mixture is kept under reflux for 24 hours and once cooled, added to 300 mL of sodium methylate solution. The white suspension obtained is filtered over celite, the filtrate is concentrated under vacuum and 70.3 g of 4-dimethoxymethyl-pyridine is obtained as a yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH3:14][O-:15].[Na+].[CH3:17]O>>[CH3:17][O:8][CH:7]([O:15][CH3:14])[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
sodium methylate
Quantity
300 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
123.5 mL (112 mmoles) of trimethyl orthoformiate is added to the reaction mixture at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
once cooled
CUSTOM
Type
CUSTOM
Details
The white suspension obtained
FILTRATION
Type
FILTRATION
Details
is filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.